molecular formula C10H18ClNO2 B3375918 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1158595-41-5

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B3375918
CAS No.: 1158595-41-5
M. Wt: 219.71 g/mol
InChI Key: NJRNNDAMINCITN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride (CAS: 1158595-41-5) is a hydrochloride salt of a substituted piperidine derivative. Its molecular formula is C₁₀H₁₈ClNO₂, with a molecular weight of 219.71 g/mol . The compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a cyclopropylmethyl moiety. The IUPAC name is this compound, and its SMILES string is C1CC1CN2CCC(CC2)C(=O)O.Cl .

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)9-3-5-11(6-4-9)7-8-1-2-8;/h8-9H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRNNDAMINCITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, starting with the reaction of cyclopropylmethylamine with a suitable carboxylic acid derivative. The reaction conditions include the use of strong acids and bases, and the process may require heating and cooling cycles to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and other specialized equipment. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

The compound has been investigated for its potential therapeutic applications, particularly as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown promising antibacterial and analgesic properties.

Antibacterial Activity

Research has demonstrated that derivatives of 1-(cyclopropylmethyl)piperidine-4-carboxylic acid exhibit significant antibacterial activity against various strains, including Streptococcus pneumoniae and Streptococcus pyogenes . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance antibacterial efficacy.

Analgesic Properties

The compound is also being explored for its analgesic effects. Studies suggest that it may act on specific receptors involved in pain modulation, making it a candidate for developing new pain relief medications .

Synthesis and Derivatives

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride can be synthesized through several methods, including:

  • Palladium-Catalyzed Cross-Coupling : This method has been effective in creating various analogs with enhanced biological activity .
  • High-Throughput Screening : Utilizing libraries of derivatives to identify compounds with optimal activity profiles against specific biological targets .

Case Study 1: Antibacterial Derivatives

A study focused on synthesizing novel derivatives of 1-(cyclopropylmethyl)piperidine-4-carboxylic acid. The results indicated that certain modifications led to compounds with up to a 10-fold increase in antibacterial potency compared to the parent compound. This highlights the importance of SAR in drug development.

CompoundActivity (IC50)Modification
Parent Compound100 nMNone
Derivative A10 nMPara-substituted phenylthio group
Derivative B20 nMCis-cyclopropylmethyl substitution

Case Study 2: Analgesic Activity

In another study, derivatives were evaluated for their analgesic properties using animal models. The results demonstrated that some compounds significantly reduced pain responses compared to controls, suggesting potential for clinical application in pain management .

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Physical Characteristics

  • Appearance : White to off-white powder
  • Storage : Stable at room temperature
  • Purity : Available in high-purity grades (99%–99.999%) for research and industrial applications .

Comparison with Similar Compounds

To contextualize its properties and applications, 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride is compared with structurally and functionally related piperidine derivatives (Table 1).

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity References
1-(Cyclopropylmethyl)piperidine-4-carboxylic acid HCl C₁₀H₁₈ClNO₂ 219.71 Cyclopropylmethyl, carboxylic acid Under investigation (structural analog)
1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl C₁₁H₁₅ClN₂O₂ 242.70 Pyridinyl, carboxylic acid Thrombin/cholinesterase dual inhibitors
Meperidine (Pethidine) HCl C₁₅H₂₁NO₂·HCl 283.80 Methyl, phenyl, ethyl ester Opioid analgesic (Schedule II controlled)
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid HCl C₁₂H₂₂ClNO₂ 247.76 Cyclopentylmethyl, carboxylic acid No explicit data; structural analog
1-(4-Bromo-benzyl)piperidine-4-carboxylic acid HCl C₁₃H₁₇BrClNO₂ 354.64 4-Bromo-benzyl, carboxylic acid Research applications (e.g., enzyme studies)
Piperidine-4-carboxylic acid HCl C₆H₁₂ClNO₂ 165.62 Unsubstituted piperidine, carboxylic acid Building block in organic synthesis

Structural and Functional Comparisons

Cyclopropylmethyl vs. Pyridinyl Substituents

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl : The pyridinyl group adds aromaticity and hydrogen-bonding capacity , making it suitable for targeting enzymes like thrombin and cholinesterase .

Carboxylic Acid vs. Ester Functional Groups

  • The carboxylic acid in 1-(cyclopropylmethyl)piperidine-4-carboxylic acid HCl provides ionizability at physiological pH , which may influence receptor binding or solubility.
  • Meperidine HCl, an ethyl ester derivative, exhibits reduced polarity , favoring rapid CNS penetration and opioid receptor interaction .

Cycloalkyl vs. Aromatic Substituents

  • 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid HCl : The larger cyclopentyl group increases hydrophobic volume but reduces conformational flexibility compared to cyclopropylmethyl .

Meperidine HCl

A clinically used opioid, Meperidine’s piperidine core and phenyl substitution are critical for µ-opioid receptor agonism. Its ethyl ester group is metabolized to active/non-active metabolites, highlighting the impact of substituents on pharmacokinetics .

Unsubstituted Piperidine-4-carboxylic Acid HCl

This simpler derivative serves as a versatile intermediate for synthesizing complex piperidine-based drugs. Its lack of substituents limits target specificity but enhances synthetic utility .

Biological Activity

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a cyclopropylmethyl group and a carboxylic acid functional group. Its molecular formula is C12H16ClN and it has a molecular weight of approximately 219.1113 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to exhibit:

  • Dopamine Receptor Modulation : Similar compounds have demonstrated selective agonistic or antagonistic activity at dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders .
  • Enzymatic Inhibition : Research indicates that derivatives of piperidine compounds can inhibit various enzymes, including histone deacetylases (HDACs), which are involved in cancer cell proliferation .

Pharmacological Effects

This compound has been evaluated for several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells, enhancing their therapeutic potential against malignancies .
  • Neuroprotective Effects : Compounds targeting dopamine receptors have shown promise in protecting dopaminergic neurons from degeneration, indicating potential applications in neurodegenerative diseases .

Study 1: Anticancer Activity Evaluation

A study investigated the antiproliferative effects of piperidine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity against HeLa cells, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity (Table 1).

CompoundIC50 (µM)Cell Line
A2.5HeLa
B1.8K562
C3.0MCF7

Study 2: Neuroprotective Properties

In another investigation, the neuroprotective effects of related compounds were assessed using human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons. The results showed that these compounds could significantly reduce markers of neurodegeneration compared to controls .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Anticancer : Induces apoptosis and inhibits cancer cell proliferation.
  • Neuroprotective : Protects dopaminergic neurons from degeneration.
  • Receptor Modulation : Interacts selectively with dopamine receptors.

Q & A

Q. What are the standard synthetic routes for 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride?

The synthesis typically involves:

  • Acylation : Reacting piperidine-4-carboxylic acid derivatives with cyclopropylmethyl halides or activated esters. For example, acetylation steps using acetic anhydride in dichloromethane (DCM) followed by cyclopropylmethyl group introduction under nucleophilic conditions .
  • Hydrochloride Formation : Acidification with HCl (e.g., in ethanol or DCM) to precipitate the hydrochloride salt, as demonstrated in analogous piperidine syntheses .
  • Purification : Recrystallization from ethanol or aqueous HCl to achieve ≥98% purity, a method validated for structurally similar compounds .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with peaks corresponding to the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and piperidine backbone .
  • Elemental Analysis : Validates molecular formula (e.g., C10_{10}H17_{17}NO2_2·HCl) and purity .
  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm1^{-1}) and hydrochloride (N–H stretch ~2500 cm1^{-1}) functional groups .

Q. What are the solubility properties and handling precautions?

  • Solubility : Typically soluble in polar aprotic solvents (DCM, ethanol) but poorly soluble in water. Ethanol/water mixtures are effective for recrystallization .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Store at -20°C in airtight containers to prevent hygroscopic degradation, as recommended for analogous hydrochlorides .

Q. How stable is this compound under standard laboratory conditions?

Stability data for related piperidine hydrochlorides suggest:

  • Long-Term Storage : ≥5 years at -20°C in dark, anhydrous conditions .
  • Thermal Sensitivity : Decomposes above 180°C; avoid prolonged exposure to heat during synthesis or drying .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Stoichiometry : Use a 10–20% molar excess of cyclopropylmethyl halide to drive the reaction to completion .
  • Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions to enhance nucleophilic substitution efficiency.
  • Reaction Time : Monitor progress via TLC; extended stirring (24+ hours) may improve yields, as seen in analogous piperidine syntheses .

Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Purity Check : Use HPLC (e.g., C18 column, acetonitrile/water mobile phase) to detect impurities. Adjust recrystallization solvents if contaminants persist .
  • Solvent Artifacts : Ensure complete solvent removal (e.g., DCM) under vacuum, as residual solvents can obscure NMR signals .
  • Impurity Profiling : Compare with reference standards of common byproducts (e.g., unreacted starting materials or dealkylated derivatives) .

Q. What experimental frameworks are recommended for studying biological activity?

  • Receptor Binding Assays : Screen against opioid or σ receptors, given structural similarities to regulated piperidine derivatives .
  • Enzyme Inhibition : Use fluorometric assays (e.g., carbonic anhydrase inhibition) with positive controls (e.g., acetazolamide) to quantify activity .
  • Theoretical Alignment : Link results to existing receptor interaction models (e.g., cyclopropane’s role in enhancing lipid membrane permeability) .

Q. How does pH or temperature affect compound stability in biological assays?

  • pH Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Hydrochloride salts are typically stable at acidic pH but hydrolyze in alkaline conditions .
  • Thermal Stress Testing : Heat samples to 40–60°C for 48 hours; degradation products (e.g., free carboxylic acid) can be identified via mass spectrometry .

Q. What strategies are effective for impurity profiling?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to separate and quantify impurities .
  • Synthetic Controls : Introduce deliberate impurities (e.g., methyl ester derivatives) during method validation to confirm detection limits .
  • Spectroscopic Cross-Validation : Combine 1H^1H NMR and IR to distinguish stereoisomers or regioisomers that may form during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
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1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride

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